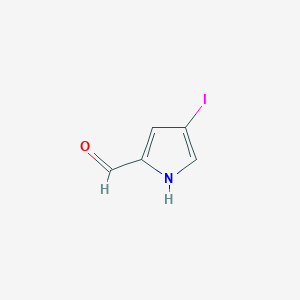

4-iodo-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

4-iodo-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYJSULNKPFTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405419 | |

| Record name | 4-iodo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33515-62-7 | |

| Record name | 4-iodo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide to its Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-iodo-1H-pyrrole-2-carbaldehyde, a halogenated pyrrole derivative with significant potential in synthetic chemistry and drug discovery. This document details its synthesis, physicochemical properties, and explores its putative roles as an inhibitor of key bacterial enzymes, enoyl-ACP reductase and DNA gyrase B.

Core Concepts and Properties

This compound is a solid, five-membered heterocyclic compound distinguished by an iodine atom at the 4-position and a formyl group at the 2-position of the pyrrole ring.[1] Its molecular formula is C₅H₄INO, and it has a molecular weight of approximately 221 g/mol .[2] This compound is noted for its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, where the iodine atom serves as a versatile handle for the introduction of various organic moieties.[3] In the solid state, it forms centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonding.[3]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 33515-62-7 | [1] |

| Molecular Formula | C₅H₄INO | [2] |

| Molecular Weight | 220.996 g/mol | [1] |

| Melting Point | 117-118 °C | [2] |

| Boiling Point | 319.3 ± 27.0 °C | [1] |

| Flash Point | 146.9 ± 23.7 °C | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [1] |

| Storage | Refrigerator |

Synthesis of this compound

Postulated Experimental Protocol:

Step 1: Synthesis of 1H-pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)

-

In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place dimethylformamide (DMF).[4]

-

Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature between 10-20 °C.[4]

-

After the addition is complete, remove the ice bath and stir the mixture for approximately 15 minutes.[4]

-

Re-cool the mixture and add ethylene dichloride.[4]

-

Slowly add a solution of freshly distilled pyrrole in ethylene dichloride to the cooled mixture over one hour.[4]

-

After the addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.[4]

-

Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water.[4]

-

Reflux the mixture again for 15 minutes with vigorous stirring.[4]

-

After cooling, perform a liquid-liquid extraction with ether.[4]

-

Wash the combined organic layers with a saturated aqueous sodium carbonate solution and dry over an anhydrous salt.[4]

-

Remove the solvent under reduced pressure to obtain the crude 1H-pyrrole-2-carbaldehyde, which can be purified by recrystallization from petroleum ether.[4]

Step 2: Iodination of 1H-pyrrole-2-carbaldehyde

-

Dissolve 1H-pyrrole-2-carbaldehyde in a suitable solvent such as carbon tetrachloride or acetic acid.

-

Cool the solution in an ice bath.

-

Add a solution of an iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., HIO₃ or H₂O₂), dropwise to the cooled solution. The direct iodination of pyrrole derivatives often proceeds readily due to the electron-rich nature of the pyrrole ring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Spectral Properties

Detailed spectral data for this compound are not widely published. However, the expected spectral characteristics can be inferred from the data available for the parent compound, 1H-pyrrole-2-carbaldehyde, and the known effects of iodine substitution.

1H NMR Spectroscopy

The 1H NMR spectrum of 1H-pyrrole-2-carbaldehyde in acetone-d₆ shows signals for the aldehyde proton (~9.57 ppm), the NH proton (~11.41 ppm), and the pyrrole ring protons at approximately 7.24 ppm, 7.03 ppm, and 6.31 ppm.[5] For this compound, the proton at the 4-position would be absent. The signals for the remaining pyrrole protons at the 3- and 5-positions would likely experience a downfield shift due to the electron-withdrawing effect of the iodine atom.

13C NMR Spectroscopy

The 13C NMR spectrum of pyrrole shows signals at approximately 118 ppm and 108 ppm. In this compound, the carbon bearing the iodine atom would exhibit a significant upfield shift due to the heavy atom effect. The other carbon signals would be influenced by the electron-withdrawing nature of both the formyl and iodo substituents.

Infrared (IR) Spectroscopy

The IR spectrum of 1H-pyrrole-2-carbaldehyde shows characteristic peaks for the N-H stretching vibration, the C=O stretching of the aldehyde, and C-H and C-N stretching vibrations of the pyrrole ring.[6] For the 4-iodo derivative, the fundamental vibrational frequencies would be expected to shift due to the increased mass of the molecule and the electronic effects of the iodine substituent.

Mass Spectrometry

The mass spectrum of 1H-pyrrole-2-carbaldehyde shows a molecular ion peak corresponding to its molecular weight.[7] The mass spectrum of this compound would be expected to show a prominent molecular ion peak at m/z 221. A characteristic isotopic pattern for iodine would also be observed. Fragmentation would likely involve the loss of the iodine atom, the formyl group, and fragmentation of the pyrrole ring.

Potential Applications in Drug Development

Halogenated pyrrole derivatives are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. Research suggests that pyrrole-based compounds may act as inhibitors of two crucial bacterial enzymes: enoyl-acyl carrier protein (ACP) reductase (InhA) and DNA gyrase B (GyrB).[8][9]

Inhibition of Enoyl-ACP Reductase

Enoyl-ACP reductase is a key enzyme in the fatty acid biosynthesis II (FAS-II) pathway of many bacteria, including Mycobacterium tuberculosis.[8] Inhibition of this enzyme disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Pyrrole-based compounds have been identified as potential inhibitors of this enzyme, often interacting with the active site and the NADH cofactor.[8] The presence of a halogen, such as iodine, on the pyrrole ring can enhance binding affinity and inhibitory activity.

References

- 1. This compound | CAS#:33515-62-7 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]

- 6. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 7. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 8. Design, synthesis, molecular docking and 3D-QSAR studies of potent inhibitors of enoyl-acyl carrier protein reductase as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-iodo-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. While a complete, publicly available dataset of its spectroscopic data is not readily accessible, this document compiles predicted data based on the analysis of its parent compound, pyrrole-2-carbaldehyde, and established principles of spectroscopic interpretation. Furthermore, a detailed, plausible experimental protocol for its synthesis is presented, derived from well-established methodologies for the functionalization of pyrrole rings. The role of this and similar halogenated pyrroles as versatile intermediates in the synthesis of more complex molecular architectures is also discussed and visually represented. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors.

Physicochemical Properties

This compound is a solid at room temperature.[1][2] It is a substituted pyrrole, a class of five-membered aromatic heterocyclic organic compounds. The presence of the iodo-substituent makes it a valuable precursor for cross-coupling reactions.[3]

| Property | Value | Source |

| Molecular Formula | C₅H₄INO | [4][5] |

| Molecular Weight | 220.996 g/mol | [4] |

| CAS Number | 33515-62-7 | [4] |

| Melting Point | 117-118 °C | [4] |

| Boiling Point (Predicted) | 319.3 ± 27.0 °C | [4] |

| Density (Predicted) | 2.177 ± 0.06 g/cm³ | [4] |

| Physical Form | Solid | [1][2] |

Predicted Spectroscopic Data

Due to the lack of publicly available spectra for this compound, the following data is predicted based on the known spectra of pyrrole-2-carbaldehyde and the expected influence of the iodine substituent.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyrrole ring, and one signal for the aldehyde proton. The iodine atom at the 4-position will influence the chemical shifts of the neighboring protons, primarily through its electron-withdrawing inductive effect and anisotropic effects.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~9.5 | Singlet | Aldehyde H | Typical chemical shift for an aldehyde proton on an electron-deficient aromatic ring. |

| ~7.2-7.4 | Doublet | H5 | Expected to be downfield due to the anisotropic effect of the aldehyde and deshielding from the iodine. |

| ~7.0-7.2 | Doublet | H3 | Expected to be in a similar region to H5, coupled to it. |

| ~12.0 | Broad Singlet | NH | The N-H proton of pyrroles is typically broad and downfield. |

Solvent: CDCl₃ or DMSO-d₆

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 | C=O | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| ~140 | C2 | The carbon bearing the aldehyde group will be significantly downfield. |

| ~135 | C5 | The carbon adjacent to the nitrogen and deshielded by iodine. |

| ~125 | C3 | The carbon adjacent to the aldehyde-bearing carbon. |

| ~80 | C4 | The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect". |

Solvent: CDCl₃ or DMSO-d₆

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by the stretching frequencies of the N-H, C-H, C=O, and C-I bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3300 | N-H stretch | Strong, broad |

| ~3100 | Aromatic C-H stretch | Medium |

| ~2850, ~2750 | Aldehyde C-H stretch (Fermi doublet) | Medium to weak |

| ~1670 | C=O stretch (carbonyl) | Strong |

| ~1500-1400 | C=C and C-N ring stretching | Medium to strong |

| ~500-600 | C-I stretch | Medium |

Predicted Mass Spectrum

The mass spectrum (electron ionization) is expected to show a prominent molecular ion peak.

| m/z | Interpretation |

| 221 | Molecular ion [M]⁺ |

| 127 | Iodine atom [I]⁺ |

| 94 | Loss of iodine [M-I]⁺ |

| 66 | Loss of iodine and CO [M-I-CO]⁺ |

Predicted UV-Vis Spectrum

Pyrrole and its derivatives typically exhibit strong absorption in the UV region. The introduction of an aldehyde group and an iodine atom is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrrole.

| Predicted λmax (nm) | Transition |

| ~250-270 | π → π |

| ~280-300 | n → π |

Solvent: Ethanol or Methanol

Proposed Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via the Vilsmeier-Haack formylation of 3-iodopyrrole. This reaction is a widely used method for the formylation of electron-rich aromatic compounds.

Reaction Scheme:

Step-by-Step Protocol:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with 3-Iodopyrrole: Dissolve 3-iodopyrrole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This should be done carefully as the quenching is exothermic and involves gas evolution.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with an electron ionization (EI) source to obtain the mass-to-charge ratio of the molecular ion and fragment ions.

-

UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) and record the absorption spectrum using a UV-Vis spectrophotometer over a range of 200-800 nm.

Applications in Synthesis

Halogenated pyrroles, such as this compound, are valuable intermediates in organic synthesis, particularly in the construction of more complex heterocyclic systems that are often scaffolds for biologically active molecules. The iodine substituent serves as a versatile handle for various cross-coupling reactions.

Role in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reaction allows for the formation of a carbon-carbon bond between the pyrrole ring and a variety of aryl or vinyl boronic acids or esters. This is a powerful tool for the synthesis of complex molecules with potential applications in drug discovery.

Caption: Suzuki-Miyaura coupling of this compound.

General Synthetic Utility

The aldehyde group at the 2-position provides another reactive site for a multitude of chemical transformations, further enhancing the synthetic utility of this building block.

Caption: Synthetic transformations of this compound.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. While detailed spectroscopic data is not widely published, its spectral characteristics can be reliably predicted. The synthetic routes to this compound are straightforward, relying on established methodologies. Its true value lies in its capacity to serve as a scaffold for the creation of more complex molecules through transformations of both the iodo and aldehyde functionalities, making it a compound of significant interest to the research and drug development communities.

References

Crystal Structure Analysis of 4-iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-iodo-1H-pyrrole-2-carbaldehyde, a halogenated pyrrole derivative of interest as a building block in medicinal chemistry, particularly for Suzuki–Miyaura coupling reactions.[1][2] This document summarizes the key crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents a logical workflow for its analysis.

Crystallographic Data Summary

The crystal structure of this compound reveals a planar molecular geometry. In the solid state, molecules form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonding.[1][2] The key crystallographic and structural parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₅H₄INO |

| Formula Weight | 221.00 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 3.869(1) Å |

| b | 13.334(3) Å |

| c | 13.167(3) Å |

| α | 90° |

| β | 95.60(2)° |

| γ | 90° |

| Volume | 676.8(3) ų |

| Z | 4 |

| Calculated Density | 2.170 Mg/m³ |

| Absorption Coefficient | 4.881 mm⁻¹ |

| F(000) | 408 |

| Refinement Details | |

| Final R indices [I>2σ(I)] | R1 = 0.0361, wR2 = 0.0869 |

| R indices (all data) | R1 = 0.0465, wR2 = 0.0913 |

| Goodness-of-fit on F² | 1.096 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| I1—C4 | 2.051(4) |

| O1—C6 | 1.218(5) |

| N1—C5 | 1.357(5) |

| N1—C2 | 1.364(5) |

| C2—C3 | 1.359(6) |

| C3—C4 | 1.401(6) |

| C4—C5 | 1.360(6) |

| C2—C6 | 1.444(6) |

Table 3: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N1—H1···O1ⁱ | 0.86 | 2.03 | 2.861(5) | 163 |

| Symmetry code: (i) −x+1, −y+1, −z+1 |

Experimental Protocols

The synthesis and crystallization of this compound, followed by its structural analysis, involved a multi-step process.

Synthesis and Crystallization

The synthesis of the title compound was achieved through the iodination of pyrrole-2-carbaldehyde.[2] A mixture of this compound and 5-iodo-1H-pyrrole-2-carbaldehyde was initially produced and subsequently separated.[2]

Purification and Crystallization:

-

The crude product mixture was dissolved in dimethyl sulfoxide (DMSO).[2]

-

Chromatographic separation was performed on a C18 flash column using a stepwise gradient elution from 20% methanol in water to 100% methanol.[2]

-

A 9:1 mixture of 4-iodo- and 5-iodo-1H-pyrrole-2-carbaldehyde was obtained from the 70% methanol/30% water elution.[2]

-

Pure crystals of this compound suitable for X-ray diffraction were obtained by fractional crystallization from a dichloromethane/hexanes solution.[2]

X-ray Crystallography

The determination of the crystal structure was carried out using single-crystal X-ray diffraction.

Data Collection and Refinement:

-

A suitable single crystal was mounted on a diffractometer.

-

X-ray diffraction data were collected at a temperature of 293(2) K using Mo Kα radiation (λ = 0.71073 Å).

-

The structure was solved by direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically.

-

The pyrrole N-H hydrogen atom was located in a difference Fourier map and refined with a distance restraint, while the C-H hydrogen atoms were placed in calculated positions and refined using a riding model.[2]

Workflow and Structural Visualization

The overall process from synthesis to structural elucidation is depicted in the following workflow diagram.

Caption: Workflow from synthesis to crystal structure determination.

The crystal packing is characterized by the formation of centrosymmetric dimers, a common motif for 2-acylpyrroles.[1] This dimerization is facilitated by N—H⋯O hydrogen bonds between the pyrrole nitrogen and the carbaldehyde oxygen of an adjacent molecule.

Caption: Dimerization via N-H···O hydrogen bonds.

References

Reactivity of the Aldehyde Group in 4-iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in the heterocyclic building block, 4-iodo-1H-pyrrole-2-carbaldehyde. This compound is of significant interest in medicinal chemistry and materials science due to its dual functionality: a reactive aldehyde group amenable to a wide range of transformations and an iodo-substituted aromatic ring poised for cross-coupling reactions. This document collates and presents key reactivity data, detailed experimental protocols for crucial transformations, and visual diagrams of reaction pathways to serve as a practical resource for researchers in the field. The chemoselectivity of reactions, particularly the ability to transform the aldehyde while preserving the synthetically valuable C-I bond, is a central focus.

Introduction

This compound is a versatile synthetic intermediate that combines the functionalities of an electron-deficient pyrrole ring, a reactive aldehyde, and an iodine substituent. The aldehyde group at the C2 position is susceptible to a variety of nucleophilic additions and other classical aldehyde transformations. Concurrently, the iodine atom at the C4 position serves as a handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1]

Understanding the reactivity and chemoselectivity of the aldehyde group is paramount for its strategic use in multi-step syntheses. This guide focuses specifically on transformations of the carbaldehyde moiety, providing a foundation for its incorporation into complex molecular architectures.

General Reactivity Overview

The aldehyde group in this compound exhibits typical electrophilic character, readily undergoing attack by nucleophiles. Its reactivity is influenced by the electron-withdrawing nature of the pyrrole ring and the iodo substituent. The primary reaction pathways for the aldehyde group include reduction to an alcohol, oxidation to a carboxylic acid, olefination reactions (e.g., Wittig), and condensation reactions with active methylene compounds (e.g., Knoevenagel). A critical consideration in all transformations is the preservation of the C-I bond for subsequent elaboration.

Caption: Major reaction pathways of the aldehyde group.

Key Transformations and Experimental Data

This section details specific transformations of the aldehyde group of this compound, supported by experimental protocols and quantitative data where available in the literature.

Reduction to Primary Alcohol

The most documented transformation of the aldehyde is its reduction to the corresponding primary alcohol, (4-iodo-1H-pyrrol-2-yl)methanol. This reaction is typically achieved with high chemoselectivity using mild hydride reagents, which do not affect the C-I bond.

Table 1: Reduction of this compound

| Reagent(s) | Solvent(s) | Temperature | Reaction Time | Product | Notes | Reference |

| Sodium Borohydride (NaBH₄) | Ethanol (EtOH) | 0 °C to RT | 1.5 hours | (4-Iodo-1H-pyrrol-2-yl)methanol | Acetic acid used for quench. | [2] |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 °C to RT | 1 hour | (1-(2-Hydroxyethyl)-4-iodopyrrol-2-yl)methanol | Aldehyde on N-substituted pyrrole reduced. Workup with pH adjustment. | [3] |

-

Setup: A reaction vessel is charged with a solution of 2-(2-Formyl-4-iodo-pyrrol-1-yl)ethyl 4-methylbenzenesulfonate (5.01 mmol) in ethanol (25 mL).

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Reagent Addition: Sodium borohydride (95 mg, 2.50 mmol) is added portion-wise to the cooled solution.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

Quenching: The reaction is quenched by the addition of acetic acid.

-

Work-up: The mixture is concentrated in vacuo. The resulting residue is partitioned between water and dichloromethane. The organic layer is collected, dried over sodium sulfate, and concentrated to yield the product.

Caption: Workflow for the reduction of the aldehyde.

Oxidation to Carboxylic Acid

While specific examples for the oxidation of this compound are not detailed in the reviewed literature, the transformation to 3-Bromo-1H-pyrrole-2-carboxylic acid from its corresponding aldehyde suggests that standard oxidizing agents can be employed. Care must be taken to select conditions that do not lead to degradation of the pyrrole ring or unwanted reactions at the iodo-position.

Table 2: Potential Oxidation Methods (Hypothetical based on Analogs)

| Reagent(s) | Solvent(s) | General Conditions | Product | Potential Issues |

| Potassium Permanganate (KMnO₄) | Acetone/Water | Basic, followed by acidification | 4-Iodo-1H-pyrrole-2-carboxylic acid | Ring degradation, over-oxidation |

| Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) | t-BuOH/Water | Room Temperature | 4-Iodo-1H-pyrrole-2-carboxylic acid | High chemoselectivity, mild conditions. |

Olefination and Condensation Reactions

The aldehyde group is an excellent electrophile for C-C bond-forming reactions such as the Wittig olefination and Knoevenagel condensation. These reactions allow for the extension of the carbon skeleton at the C2 position, introducing valuable alkene functionalities. Although no specific protocols for this compound were found, general procedures are widely applicable.

The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) would convert the aldehyde into an alkene. The choice of the ylide (stabilized or non-stabilized) would determine the stereoselectivity (E/Z) of the resulting double bond.

Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base (e.g., piperidine, triethylamine) would yield electron-deficient alkenes, which are versatile Michael acceptors.

Caption: Decision path for C-C double bond formation.

Reductive Amination

Reductive amination provides a direct route to synthesize primary, secondary, or tertiary amines from the aldehyde. The process involves the initial formation of an imine or enamine intermediate by reaction with an amine, followed by in-situ reduction. This is a powerful tool for introducing nitrogen-containing side chains.

Table 3: Potential Reductive Amination Protocols (General)

| Amine Source | Reducing Agent | Solvent(s) | General Conditions | Product Type |

| Primary Amine | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) or Dichloroethane (DCE) | Room Temperature, often with catalytic acetic acid | Secondary Amine |

| Secondary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Mildly acidic pH (6-7) | Tertiary Amine |

Chemoselectivity Considerations

A key advantage of this compound is the orthogonal reactivity of its two main functional groups.

-

Aldehyde vs. Iodo Group: Mild nucleophilic additions, reductions with borohydrides, and base-catalyzed condensations at the aldehyde group can typically be performed without affecting the C-I bond. This allows for elaboration of the C2-substituent first.

-

Iodo Group vs. Aldehyde: Conversely, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C-I bond can be conducted while preserving the aldehyde, provided that the reaction conditions (base, nucleophile) are compatible. The aldehyde remains available for subsequent transformations after the core scaffold has been modified.

Conclusion

The aldehyde group of this compound is a robust and versatile functional handle. Its reactivity mirrors that of typical aromatic aldehydes, with a high propensity for nucleophilic addition and condensation reactions. The well-documented, chemoselective reduction to the primary alcohol highlights its utility in synthetic sequences. While specific literature examples for other transformations like oxidation, Wittig, and Knoevenagel reactions on this exact substrate are sparse, established methodologies for analogous systems can be confidently applied. The ability to selectively manipulate the aldehyde while preserving the iodo group for subsequent cross-coupling makes this compound a valuable and strategic building block for the synthesis of complex, biologically active molecules and functional materials.

References

An In-depth Technical Guide to the NMR Spectral Characteristics of 4-iodo-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral properties of 4-iodo-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of experimentally-derived public data, this guide combines predicted NMR chemical shifts with established principles of pyrrole spectroscopy to offer a comprehensive resource for the identification and characterization of this compound.

Predicted NMR Chemical Shift Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using advanced computational algorithms and are presented as a guide for spectral interpretation. The predictions are based on the fundamental principles of NMR spectroscopy and take into account the electronic effects of the iodo and formyl substituents on the pyrrole ring. It is important to note that experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (N-H) | 9.5 - 11.0 | Broad Singlet |

| H-3 | 7.1 - 7.3 | Doublet |

| H-5 | 7.4 - 7.6 | Doublet |

| Aldehyde (CHO) | 9.6 - 9.8 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-2 | 130 - 135 |

| C-3 | 125 - 130 |

| C-4 | 75 - 80 |

| C-5 | 128 - 133 |

| Aldehyde (CHO) | 178 - 183 |

Structural Representation and Numbering

The following diagram illustrates the chemical structure of this compound with the standard numbering convention used for assigning NMR signals.

Caption: Structure of this compound.

Experimental Protocols

The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods for the synthesis of pyrrole-2-carbaldehydes.[1][2][3]

Materials:

-

Pyrrole

-

Iodine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Iodination of Pyrrole: Pyrrole is first iodinated to form 4-iodopyrrole. This can be achieved using various iodinating agents, with a common method involving the reaction of pyrrole with iodine in the presence of a base or an oxidizing agent.

-

Formation of the Vilsmeier Reagent: In a separate flask, phosphorus oxychloride is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent (chloromethylenedimethylammonium chloride).

-

Formylation: The solution of 4-iodopyrrole in a suitable solvent such as dichloromethane (DCM) is then added dropwise to the pre-formed Vilsmeier reagent at low temperature. The reaction mixture is then typically warmed to room temperature or gently heated to drive the reaction to completion.

-

Work-up: The reaction is quenched by the addition of an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound. The choice of solvent can influence the chemical shifts, particularly for the N-H proton.[4][5]

Instrumentation and Materials:

-

NMR spectrometer (e.g., 300 or 400 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

-

Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean and dry NMR tube.

-

Add a small amount of TMS (0.03% v/v) as an internal reference (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment

-

Spectral Width: 0-12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Spectral Width: 0-200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of the target compound to its structural confirmation using NMR spectroscopy.

Caption: Synthesis and Characterization Workflow. Caption: Synthesis and Characterization Workflow.

References

Physical and chemical properties of iodinated pyrroles

An In-depth Technical Guide to the Physical and Chemical Properties of Iodinated Pyrroles

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of iodinated pyrroles. Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of iodine atoms to the pyrrole ring significantly modifies its electronic properties, reactivity, and biological activity, making iodinated pyrroles valuable intermediates in medicinal chemistry and drug development.[3] This document details their synthesis, physical characteristics, spectroscopic signatures, and chemical reactivity, supported by experimental protocols and structured data for ease of reference.

Physical and Spectroscopic Properties

The physical state and spectroscopic characteristics of iodinated pyrroles are fundamental for their identification, purification, and analysis. Properties such as melting point and spectroscopic data are highly dependent on the position and number of iodine substituents, as well as other groups on the pyrrole ring.

General Physical Properties

The introduction of iodine, a heavy halogen, generally increases the melting point and density of the parent pyrrole. While simple iodinated pyrroles may be liquids or low-melting solids, more complex or poly-iodinated derivatives are typically crystalline solids.[4][5] For instance, 2,3,4,5-tetraiodo-1H-pyrrole, also known as Iodol, is a solid.[6]

| Property | Description | Citation |

| Appearance | Colorless to yellowish or brown solids/liquids. Compounds can darken upon exposure to air and light. | [7] |

| Melting Point | Varies widely based on substitution. Generally increases with the number of iodine atoms. (See Table 2 for examples). | [4][5] |

| Solubility | Generally soluble in common organic solvents like dichloromethane, diethyl ether, and THF. Poorly soluble in water. | [8][9] |

| Acidity (pKa) | The N-H proton of pyrrole is moderately acidic, with a pKa of approximately 17.5. This allows for deprotonation with strong bases. | [7] |

| Basicity (pKb) | Pyrrole is a very weak base (pKa of the conjugate acid is -3.8) due to the delocalization of the nitrogen lone pair into the aromatic system. | [7][10] |

Spectroscopic Data Summary

Spectroscopic analysis is critical for structure elucidation. The following table summarizes typical spectroscopic data for representative iodinated pyrrole derivatives, compiled from various synthetic reports.

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λ_max, nm) | Citation(s) |

| Pyrrole | 6.68 (H2, H5), 6.22 (H3, H4) in CDCl₃ | Not specified | 3396 (N-H stretch) | 203, 250, 287 | [7][11] |

| (±)-cis-1,4-Diphenyl-3-(1H-pyrrol-1-yl)azetidin-2-one | 5.43, 5.74, 5.87 (pyrrole), 6.47 (pyrrole), 7.14–7.42 (aromatic) | 62.12, 68.43, 109.08, 117.90, 120.44, 125.05, 126.77, 128.60, 129.59, 132.67, 137.84, 162.03 | 3247, 2913, 1759, 1516, 1450, 1291, 1115, 712 | Not specified | [5] |

| 1-(2-Aminopyridyl)-2,5-dimethylpyrrole | 2.12 (6H, s), 5.90 (2H, s), 7.29 (2H, d, m), 7.82 (1H, m), 8.60 (1H, m) | Not specified | Not specified | Not specified | [8] |

| 2,3,4,5-tetraiodo-1H-pyrrole (Iodol) | IUPAC Name: 2,3,4,5-tetraiodo-1H-pyrrole | Formula: C₄HI₄N | Not specified | Not specified | [6] |

Note: Spectroscopic values are highly sensitive to the solvent used and the specific substitution pattern on the pyrrole ring.

Chemical Properties and Reactivity

The chemical behavior of iodinated pyrroles is governed by the electron-rich nature of the pyrrole ring and the properties of the carbon-iodine bond.

Synthesis of Iodinated Pyrroles

Iodinated pyrroles can be synthesized either by direct iodination of a pre-formed pyrrole ring or by constructing the ring from iodine-containing precursors.

-

Direct Iodination: Pyrrole undergoes electrophilic substitution readily. Direct iodination can be achieved using reagents like iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid.[12] The reaction conditions can be tuned to control the degree and position of iodination.

-

Iodine-Catalyzed Paal-Knorr Synthesis: A common and efficient method for synthesizing substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. Molecular iodine has been shown to be an effective catalyst for this reaction, often proceeding under mild, solvent-free, or microwave-assisted conditions.[8][13][14]

Reactivity of the Iodinated Pyrrole Ring

-

Electrophilic Substitution: The iodine atom is a deactivating substituent but directs incoming electrophiles to the ortho and para positions (relative to the iodine). However, the overall high reactivity of the pyrrole ring means that further substitution is often facile.

-

N-Alkylation/Acylation: The pyrrole nitrogen can be deprotonated by a strong base to form a pyrrolide anion, which is nucleophilic.[7] This anion can then react with electrophiles like alkyl halides or acyl chlorides to yield N-substituted pyrroles.

-

Cross-Coupling Reactions: The C-I bond in iodinated pyrroles is a key functional handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of aryl, alkyl, and alkynyl groups, making iodinated pyrroles highly valuable building blocks in the synthesis of complex molecules and potential drug candidates.

Experimental Protocols

Detailed methodologies are crucial for reproducibility in scientific research. The following are representative protocols for the synthesis and characterization of pyrrole derivatives.

Protocol for Iodine-Catalyzed Synthesis of N-Substituted Pyrroles

This protocol is adapted from a modified Paal-Knorr synthesis using molecular iodine as a catalyst.[8]

Materials:

-

Primary amine (1.0 mmol)

-

Hexane-2,5-dione (1.2 mmol)

-

Molecular Iodine (I₂) (0.1 mmol, 10 mol%)

-

Tetrahydrofuran (THF) (5 mL)

-

Dichloromethane (DCM)

-

5% Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary amine (1.0 mmol) and hexane-2,5-dione (1.2 mmol) in THF (5 mL) at room temperature, add iodine (0.1 mmol).

-

Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add dichloromethane (20 mL) to the reaction mixture.

-

Transfer the mixture to a separatory funnel and wash successively with 5% Na₂S₂O₃ solution (2 mL), saturated NaHCO₃ solution (2 mL), and brine (2 mL).[8] The thiosulfate wash quenches any remaining iodine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product as necessary, typically via column chromatography on silica gel.

Protocol for Characterization

Melting Point Determination:

-

Melting points can be measured using a manual or automated melting point apparatus, such as a Fisher Scientific Mel-Temp apparatus.[4][5][13] The sample is placed in a capillary tube and heated slowly, with the range from the first liquid drop to complete melting being recorded.

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent like CDCl₃, with tetramethylsilane (TMS) as an internal standard.[5][8]

-

FT-IR Spectroscopy: Infrared spectra are registered on an FTIR spectrophotometer. Solid samples are often prepared as KBr discs.[4][5]

-

Elemental Analysis: Carbon, Hydrogen, and Nitrogen (CHN) analyses are conducted using an elemental analyzer to confirm the empirical formula of the synthesized compound.[4][13]

Visualization of Workflows and Reactions

Diagrams created using Graphviz provide clear visual representations of experimental processes and chemical transformations.

Caption: Workflow for the synthesis and purification of iodinated pyrroles.

Caption: Reaction scheme for the Paal-Knorr synthesis of pyrroles.

Role in Drug Development and Medicinal Chemistry

The pyrrole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent).[10] Iodinated pyrroles serve as critical intermediates in the synthesis of these complex molecules and as pharmacophores in their own right.

-

Modulation of Biological Activity: The introduction of iodine can significantly alter a molecule's size, lipophilicity, and electronic distribution. These changes can enhance binding affinity to biological targets, such as enzymes or receptors, thereby improving therapeutic efficacy.[3]

-

Metabolic Blocking: Placing a bulky iodine atom at a metabolically susceptible position on the pyrrole ring can block enzymatic degradation, increasing the drug's half-life and bioavailability.

-

Synthetic Handle: As previously mentioned, the C-I bond is ideal for introducing further molecular complexity via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3]

-

Bioisosteric Replacement: Iodine can serve as a bioisostere for other groups, helping to fine-tune the pharmacological profile of a lead compound.

-

Antimicrobial and Anticancer Applications: Various studies have explored iodinated pyrrole derivatives for their potential as antimicrobial and anticancer agents.[4][15] For example, certain iodo-dihydro-pyrrol-2-one compounds have demonstrated activity against Staphylococcus aureus and Candida albicans.[15]

Caption: The function of iodinated pyrroles as key starting materials in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N‑Polyaromatic β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Iodol | C4HI4N | CID 66602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

Starting materials for 4-iodo-1H-pyrrole-2-carbaldehyde synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4-iodo-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary focus is on a modern and versatile synthetic route, detailing the necessary starting materials, experimental procedures, and expected yields.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex heterocyclic compounds. The presence of the iodo-, formyl-, and N-H functional groups provides multiple reaction sites for further chemical transformations, such as cross-coupling reactions, condensations, and N-substitutions. This versatility makes it a sought-after precursor in the development of novel pharmaceuticals and functional materials.

Synthetic Approach: Tandem Ring-Contraction/Regioselective C–H Iodination

A contemporary and efficient method for the synthesis of 4-iodopyrrole-2-carbaldehydes involves a tandem ring-contraction and regioselective C-H iodination of pyridinium salts. This approach offers a direct route to the desired product from readily available starting materials.[1]

Starting Materials

The primary starting materials for this synthesis are:

-

Pyridinium Salts: These can be prepared from the corresponding pyridines and alkyl halides.

-

Sodium Iodide (NaI): Serves as the iodine source.[1]

-

Sodium Persulfate (Na₂S₂O₈): Acts as the oxidant.[1]

-

Sodium Carbonate (Na₂CO₃): Used as a base.[1]

-

Solvents: Acetonitrile (MeCN) and Water (H₂O).[1]

Experimental Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

References

An In-depth Technical Guide to 4-iodo-1H-pyrrole-2-carbaldehyde: Synthesis, Reactions, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-iodo-1H-pyrrole-2-carbaldehyde, a halogenated heterocyclic compound of significant interest in synthetic chemistry and drug discovery. This document details the physicochemical properties, synthesis, and key applications of this versatile building block, with a particular focus on its role in Suzuki-Miyaura coupling reactions and its potential as an inhibitor of enoyl-acyl carrier protein (ACP) reductase (InhA), a crucial enzyme in Mycobacterium tuberculosis. Detailed experimental protocols and mechanistic insights are provided to facilitate its use in research and development.

Compound Identification and Properties

This compound is a stable, solid organic compound. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 33515-62-7 | [1] |

| Molecular Formula | C₅H₄INO | |

| Molecular Weight | 220.997 g/mol | |

| Appearance | Solid | |

| Melting Point | 117-118 °C | [1] |

| Boiling Point | 319.3±27.0 °C at 760 mmHg | [1] |

| InChI Key | AEYJSULNKPFTAP-UHFFFAOYSA-N | |

| SMILES | O=Cc1[nH]cc(I)c1 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving the formylation of a pyrrole precursor followed by iodination, or vice-versa. A common synthetic strategy involves the Vilsmeier-Haack reaction for formylation.

Conceptual Synthetic Pathway

A plausible synthetic route involves the initial formylation of pyrrole to yield 1H-pyrrole-2-carbaldehyde, followed by a regioselective iodination at the 4-position.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Iodination of 1H-pyrrole-2-carbaldehyde (Illustrative)

Materials:

-

1H-pyrrole-2-carbaldehyde

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1H-pyrrole-2-carbaldehyde in dichloromethane.

-

Add a solution of sodium bicarbonate in water to the reaction mixture.

-

To the stirred biphasic mixture, add a solution of iodine in dichloromethane dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with aqueous sodium thiosulfate solution to quench excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Organic Synthesis: Suzuki-Miyaura Coupling

This compound is a valuable building block for creating more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond between the iodinated pyrrole and an organoboron compound.[3]

Reaction Scheme

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide, which can be adapted for this compound. Microwave-assisted protocols can significantly shorten reaction times.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., Dioxane/Water, DMF, Toluene)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-110 °C) or using microwave irradiation (e.g., 150 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the 4-aryl-1H-pyrrole-2-carbaldehyde product.

Biological Significance and Drug Development

Pyrrole-containing compounds exhibit a wide range of biological activities. This compound has been identified as a potential pharmacophore for the inhibition of enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis. Inhibition of this pathway is a validated strategy for the development of new antitubercular drugs.

Mechanism of Action: Inhibition of Enoyl-ACP Reductase (InhA)

The InhA enzyme catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-ACP, an essential step in mycolic acid biosynthesis, which is a major component of the mycobacterial cell wall. The pyrrole-2-carbaldehyde scaffold can be designed to fit into the active site of InhA, disrupting its catalytic activity and ultimately leading to bacterial cell death.

Caption: Inhibition of the FAS-II pathway by targeting InhA.

Experimental Protocol: InhA Inhibition Assay (Spectrophotometric)

This protocol describes a general method to assess the inhibitory activity of compounds against InhA by monitoring the oxidation of NADH.

Materials:

-

Recombinant M. tuberculosis enoyl-[acyl-carrier-protein] reductase (InhA)

-

NADH

-

trans-2-dodecenoyl-CoA (or other suitable substrate)

-

This compound (or test compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, NADH solution, and the test compound solution (final DMSO concentration should be low, e.g., <1%).

-

Initiate the reaction by adding the InhA enzyme.

-

Incubate for a short period.

-

Start the reaction by adding the substrate (trans-2-dodecenoyl-CoA).

-

Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.

-

Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile molecule for researchers in organic synthesis and medicinal chemistry. Its utility as a precursor in Suzuki-Miyaura coupling allows for the straightforward synthesis of a diverse library of substituted pyrroles. Furthermore, its potential as a scaffold for the development of novel InhA inhibitors highlights its importance in the ongoing search for new antitubercular agents. The information and protocols provided in this guide are intended to support and facilitate further research and application of this promising compound.

References

Stability and Storage of 4-iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-iodo-1H-pyrrole-2-carbaldehyde. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this guide combines information from chemical suppliers with established principles of organic chemistry and forced degradation studies to offer best-practice recommendations.

Core Stability Profile and Recommended Storage

This compound is a solid, light-sensitive, and potentially air-sensitive compound. Proper storage is crucial to maintain its purity and integrity over time. The primary recommended storage condition is at low temperatures, in a sealed container, and protected from light and moisture.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or Refrigerator (2-8°C)[1][2][3] | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen) | To protect from air and moisture, which can lead to oxidation and hydrolysis. |

| Light | Amber vial or stored in the dark | To prevent photodegradation, as many pyrrole derivatives are light-sensitive. |

| Moisture | Store in a dry environment, away from moisture[1][3] | To prevent hydrolysis of the aldehyde group and potential reactions with the pyrrole ring. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been experimentally elucidated in the reviewed literature, based on the functional groups present (iodo-substituted pyrrole and an aldehyde), the following degradation routes are plausible:

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air (oxygen). The pyrrole ring itself can also undergo oxidative degradation, often leading to colored polymeric byproducts. The observation that pyrrole-2-carboxaldehyde darkens on exposure to air suggests this is a likely degradation pathway.

-

Photodegradation: Pyrrole-containing compounds are often sensitive to light. UV or visible light can promote the formation of reactive species, leading to dimerization, polymerization, or cleavage of the pyrrole ring. The carbon-iodine bond may also be susceptible to photolytic cleavage.

-

Hydrolysis: While generally less reactive than esters or amides, the aldehyde group can potentially undergo hydration in the presence of water, although this is typically a reversible process. The stability of the iodo-substituent to hydrolysis under various pH conditions would also be a consideration.

-

Acid/Base Instability: Pyrroles can be unstable in the presence of strong acids, which can lead to polymerization. The stability of the compound across a range of pH values should be considered, especially in solution.

Experimental Protocols: Forced Degradation Studies

To definitively determine the stability of this compound and identify its degradation products, a forced degradation study should be conducted. The following is a generalized protocol based on ICH guidelines, which would need to be optimized for this specific compound.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials and Methods:

-

Test Substance: this compound

-

Analytical Method: A stability-indicating HPLC method with a suitable detector (e.g., UV-Vis) should be developed and validated to separate the parent compound from any potential degradation products. Mass spectrometry (LC-MS) would be beneficial for the identification of degradants.

-

Stress Conditions:

-

Hydrolytic Stress:

-

Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) conditions.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Analyze samples at each time point by the stability-indicating HPLC method.

-

-

Oxidative Stress:

-

Prepare a solution of the compound in a suitable solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at room temperature or a slightly elevated temperature for a defined period.

-

Analyze samples at various time points.

-

-

Thermal Stress:

-

Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) for a defined period.

-

Analyze the sample for any degradation.

-

-

Photolytic Stress:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

Maintain a dark control sample under the same conditions.

-

Analyze the samples after a defined exposure period.

-

-

Data Presentation:

The results of the forced degradation study should be presented in a clear, tabular format, summarizing the percentage of degradation and the formation of any major degradation products under each stress condition.

Table 2: Example Data Summary from a Forced Degradation Study

| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products (Retention Time) |

| 0.1 N HCl | 72 hours | 60°C | ||

| 0.1 N NaOH | 72 hours | 60°C | ||

| Purified Water | 72 hours | 60°C | ||

| 3% H₂O₂ | 24 hours | 25°C | ||

| Dry Heat (Solid) | 7 days | 80°C | ||

| Photolytic (Solid) | 1.2 million lux hours | 25°C | ||

| Photolytic (Solution) | 1.2 million lux hours | 25°C |

Visualizations

The following diagrams illustrate the logical relationships in the stability and handling of this compound.

References

The Untapped Therapeutic Potential of 4-Iodo-1H-pyrrole-2-carbaldehyde: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant biological activity. Among the vast array of pyrrole derivatives, 4-iodo-1H-pyrrole-2-carbaldehyde stands out as a promising, yet underexplored, molecule. Its unique combination of a reactive aldehyde group, an iodine substituent, and a pyrrole nucleus suggests a high potential for derivatization and interaction with biological targets. This technical guide consolidates the available, albeit indirect, evidence for the potential biological activities of this compound and its derivatives, focusing on antimicrobial and anticancer applications. We present a comprehensive overview of its role as a versatile synthetic intermediate, the influence of its structural features on bioactivity, and detailed experimental protocols for its potential evaluation. This document aims to serve as a foundational resource for researchers looking to unlock the therapeutic promise of this intriguing heterocyclic compound.

Introduction: The Significance of the Pyrrole Moiety

Heterocyclic compounds are of paramount importance in drug discovery, with a significant number of approved drugs containing at least one heterocyclic ring. The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold found in many natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal building block for molecules designed to interact with biological macromolecules. Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][3][4]

This compound is a strategically functionalized pyrrole. The aldehyde group at the 2-position serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The iodine atom at the 4-position is particularly noteworthy. Halogenation, especially iodination, has been shown to significantly enhance the biological activity of various heterocyclic compounds, a phenomenon sometimes referred to as the "iodine effect."[5] This is often attributed to the increased lipophilicity and the ability of iodine to form halogen bonds, which can contribute to stronger binding to target proteins.

While direct studies on the biological activity of this compound are scarce, its structural similarity to other biologically active pyrroles and its potential as a synthetic precursor warrant a thorough investigation of its therapeutic potential. This guide will explore this potential by examining the known activities of related compounds and outlining the experimental pathways for future research.

Potential Biological Activities

Based on the broader class of pyrrole-containing compounds and the influence of its specific substituents, this compound is predicted to have potential in several therapeutic areas.

Antimicrobial Activity

The pyrrole nucleus is a common feature in many antimicrobial agents. The potential of this compound as an antimicrobial agent is supported by several lines of evidence from related compounds.

-

Antibacterial Potential: Studies on pyrrole-ligated 1,3,4-oxadiazoles have demonstrated that iodophenol substituents lead to superior antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Acinetobacter baumannii) bacteria.[5] For instance, an iodophenol-containing derivative exhibited a minimum inhibitory concentration (MIC) of less than 2 μg/mL against A. baumannii, a pathogen known for its high resistance to common antibiotics.[6] The presence of the iodine atom in this compound suggests it could be a precursor to potent antibacterial agents. Furthermore, various tetrasubstituted pyrrole derivatives have shown promising activity against Gram-positive bacteria.[7]

-

Antifungal Potential: Pyrrole derivatives have also been investigated for their antifungal properties. The synthesis of novel pyrroles and fused pyrroles has yielded compounds with activity against Candida albicans.[8] While specific data on iodinated pyrrole aldehydes is lacking, the general antifungal activity of the pyrrole class suggests this is a viable area for investigation.

-

Antitubercular Potential: Enoyl-ACP reductase (InhA) is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and a validated drug target. Research has shown that pyrrole carbaldehyde can serve as a pharmacophore for enoyl-ACP reductase inhibitors.[9] Molecular docking studies of pyrrole carbaldehyde analogs have indicated strong binding interactions with the active site of this enzyme.[9] This suggests that this compound could be a valuable starting point for the development of novel antitubercular agents.

Anticancer Activity

The anticancer potential of pyrrole derivatives is well-documented, with compounds targeting various mechanisms of cancer cell proliferation and survival.[2][10][11]

-

Cytotoxicity against Cancer Cell Lines: A wide range of heterocyclic compounds, including those with a pyrrole core, have been evaluated for their cytotoxicity against numerous human cancer cell lines.[12] For example, certain pyrrole derivatives have shown dose- and time-dependent cytotoxic activity against colon cancer (LoVo) cells.[13] The structural features of this compound make it a candidate for derivatization to produce compounds with potent cytotoxic effects.

-

Enzyme Inhibition: A common mechanism of action for anticancer drugs is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth and division.[14] Pyrrolo[2,3-d]pyrimidines, which can be synthesized from pyrrole precursors, have been identified as dual inhibitors of Aurora kinase A and EGFR, both of which are implicated in cancer progression.[2] The aldehyde functionality of this compound provides a route to synthesize such fused heterocyclic systems.

-

Induction of Apoptosis: Many effective anticancer agents work by inducing programmed cell death, or apoptosis, in cancer cells. Heterocyclic compounds can trigger apoptosis through both intrinsic and extrinsic signaling pathways.[14] The evaluation of novel pyrrole derivatives for their ability to induce apoptosis is a standard component of anticancer drug screening.

Quantitative Data on Related Compounds

While no direct quantitative data for this compound is available in the reviewed literature, the following tables summarize the activity of structurally related compounds to provide a benchmark for its potential efficacy.

Table 1: Antibacterial Activity of Related Pyrrole Derivatives

| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |

| Iodophenol-substituted pyrrole-ligated 1,3,4-oxadiazole | Acinetobacter baumannii | < 2 | [5][6] |

| Iodophenol-substituted pyrrole-ligated 1,3,4-oxadiazole | Staphylococcus aureus | 8 | [5] |

| Tetrasubstituted pyrrole derivative (Compound 4) | Staphylococcus aureus | - (30 mm inhibition zone) | [7] |

| Tetrasubstituted pyrrole derivative (Compound 11) | Staphylococcus aureus | - (24 mm inhibition zone) | [7] |

| Pyrrole-benzamide derivative | Mycobacterium tuberculosis H37Rv | 3.12 - 12.5 | [1] |

| Pyrrole-2-carboxylate derivative | Mycobacterium tuberculosis H37Rv | 0.7 | [1] |

Table 2: Anticancer Activity of Related Pyrrole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Pyrrolo[2,3-d]pyrimidine (Compound 8) | EGFR enzyme | IC50 | 3.76 nM | [2] |

| Pyrrolo[2,3-d]pyrimidine (Compound 8) | Aurora kinase A enzyme | IC50 | 1.99 μM | [2] |

| Pyrrolopyrimidine derivatives | A375 (Melanoma) | IC50 | 8.55 - 23.45 μM | [2] |

| Pyrrole derivative (Compound 9) | HEPG2 (Liver) | IC50 | 3.0 ± 1.6 µM | |

| Pyrrole derivative (Compound 10) | Hepa1-6 (Liver) | IC50 | 3.4 ± 0.4 µM |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological potential of this compound and its derivatives.

Synthesis of Derivatives from this compound

The aldehyde group of this compound is a key functional group for derivatization. One common reaction is the condensation with hydrazides to form hydrazones, which can then be cyclized to form various five-membered heterocycles.

Protocol: Synthesis of a Pyrrole-ligated 1,3,4-Oxadiazole Derivative

-

Step 1: Formation of the N-Benzoylhydrazone Intermediate.

-

Dissolve equimolar amounts of this compound and benzohydrazide in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-benzoylhydrazone.

-

-

Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole.

-

Dissolve the purified N-benzoylhydrazone in dimethyl sulfoxide (DMSO).

-

Add a stoichiometric amount of iodine (I₂) to the solution.

-

Heat the reaction mixture at 85 °C for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired pyrrole-ligated 1,3,4-oxadiazole.[5][6]

-

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Stock Solution: Dissolve the test compound (this compound or its derivative) in DMSO to a high concentration (e.g., 2500 µg/mL).[7]

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in appropriate bacterial or fungal growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[8]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).[12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Protocol: Annexin V/Propidium Iodide Assay for Apoptosis

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a defined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.